Ethyl thiamine bromide hydrobromide
Description
Historical Context of Thiamine (B1217682) Discovery and Characterization
The journey to identify thiamine is a landmark chapter in the history of nutritional science. For centuries, the debilitating disease known as beriberi, particularly prevalent in Asian countries where polished white rice was a dietary staple, remained a mystery. nih.govresearchgate.net Early theories incorrectly attributed it to infections or miasmas. nih.govresearchgate.net
Systematic investigation began in the late 19th century. In the 1880s, studies in the Dutch East Indies initiated a scientific approach to understanding beriberi. nih.govresearchgate.net A pivotal observation was made by Christiaan Eijkman, a Dutch physician who in 1897 noticed that chickens fed polished rice developed a paralysis akin to beriberi, while those fed unpolished brown rice did not. nih.govresearchgate.net Eijkman initially theorized that a toxin in the white rice was neutralized by a substance in the rice bran. kagakushi.org His successor in Java, Gerrit Grijns, correctly posited in 1901 that rice contains an essential nutrient in its outer layers that is removed by polishing. nih.govwikipedia.org Eijkman's foundational work ultimately led to him being awarded the Nobel Prize in Physiology or Medicine in 1929 for the discovery of the "antineuritic vitamin". kagakushi.orgwikipedia.org
The challenge then shifted to isolating this vital compound. In 1911, Polish biochemist Casimir Funk isolated a substance from rice bran which he named "vitamine," a portmanteau of "vital amine," believing it contained an amino group. wikipedia.org This term later gave rise to the general classification of "vitamins." However, it was the Dutch chemists Barend Coenraad Petrus Jansen and Willem Frederik Donath who first isolated and crystallized the active agent in 1926. nih.govresearchgate.net The final piece of the puzzle, the determination of its chemical structure and its complete synthesis, was achieved by American chemist Robert R. Williams and his team in 1936. nih.govwikipedia.org They named the compound "thiamine," referencing its sulfur-containing ("thio") nature. wikipedia.org
Evolution of Synthetic Thiamine Derivatives and Their Research Significance
Following the discovery and synthesis of thiamine, researchers began to explore modifications to its structure. A primary motivation for creating synthetic derivatives was to improve upon the relatively slow and limited absorption of natural thiamine across cell membranes. nih.gov This research, particularly flourishing in Japan during the 1950s and 1960s, aimed to develop prodrugs—compounds that are converted into the active form of thiamine within the body—with enhanced bioavailability. wikipedia.orgnih.gov
These synthetic analogs are generally more hydrophobic (lipid-soluble) than thiamine, which allows for more efficient diffusion across the intestinal barrier. nih.gov This property is especially significant for rapidly restoring thiamine levels in the brain during deficiency states. nih.gov Two main classes of these prodrugs have been developed:
Disulfides: Compounds like fursultiamine and sulbutiamine are prominent examples. nih.gov
Thioesters: This class is represented by derivatives such as benfotiamine. nih.gov
The research significance of these derivatives is vast. They are invaluable tools for studying the mechanisms of thiamine-dependent enzymes and the consequences of their inhibition. nih.govchemrxiv.org For instance, analogs like oxythiamine (B85929) and pyrithiamine (B133093) are used in animal models to induce experimental thiamine deficiency, allowing for detailed investigation of its biochemical and physiological effects. nih.gov Furthermore, synthetic thiamine analogs are crucial in cancer research, where they help in studying the role of thiamine transporters (THTR1 and THTR2) in cancer cell proliferation. core.ac.uk They have also been investigated for their potential in slowing the progression of neurodegenerative diseases, such as Alzheimer's, due to their antioxidant and anti-inflammatory properties. nih.gov
Nomenclature and Structural Classification of Thiamine Analogs
Thiamine's core structure consists of two heterocyclic rings—a pyrimidine (B1678525) ring and a thiazolium ring—linked by a methylene (B1212753) bridge. wikipedia.orgcore.ac.uk The nomenclature and classification of its analogs are based on modifications to this fundamental structure.
Structural Classification: Thiamine analogs can be broadly categorized based on which part of the molecule is altered:
Pyrimidine Ring Modifications: Changes to the substituents on the pyrimidine ring. Ethyl thiamine bromide hydrobromide falls into this category, featuring an ethyl group in place of the methyl group at the C2 position of the pyrimidine ring. cymitquimica.com
Thiazolium Ring Modifications: Alterations to the thiazole (B1198619) moiety. This can include replacing the thiazolium ring with other neutral aromatic systems to study enzyme inhibition. chemrxiv.orgcore.ac.uk
Methylene Bridge Modifications: Changes to the linkage between the two rings.
Side Chain Modifications: Alterations to the hydroxyethyl (B10761427) side chain on the thiazolium ring.
The systematic IUPAC name for thiamine is 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol. wikipedia.orgnih.gov The naming of its analogs reflects the specific structural changes. For example, this compound is systematically named 3-[(4-Amino-2-ethyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Bromide Hydrobromide. cymitquimica.com
Overview of Academic Research Trends in Thiamine Chemistry and Biochemistry
Current research in thiamine chemistry and biochemistry is dynamic and multifaceted. Key trends include:
Enzyme Inhibition Studies: A major focus is the design and synthesis of novel thiamine analogs to act as selective inhibitors for specific thiamine diphosphate (B83284) (ThDP)-dependent enzymes. chemrxiv.orgscience.gov This research is critical for understanding the distinct roles these enzymes play in metabolic pathways and for developing potential therapeutic agents for diseases ranging from cancer to infections. nih.govscience.gov Researchers are systematically comparing different heterocyclic cores to replace the natural thiazolium ring to fine-tune inhibitory activity and selectivity. chemrxiv.org
Neurodegenerative Disease Research: There is growing interest in the therapeutic potential of thiamine derivatives, particularly highly bioavailable ones like benfotiamine, in managing neurodegenerative conditions. nih.gov Studies are exploring their mechanisms of action, which appear to involve antioxidant and anti-inflammatory effects beyond the classic coenzyme role. nih.govresearchgate.net
Cancer Metabolism: The reliance of cancer cells on specific metabolic pathways, many of which are thiamine-dependent, has made thiamine metabolism a target for anti-cancer therapeutics. nih.govcore.ac.uk Research is focused on understanding how cancer cells regulate thiamine uptake and how thiamine analogs can be designed to exploit these pathways, for instance, by inhibiting transketolase to reduce the synthesis of nucleic acids needed for cell proliferation. nih.govcore.ac.uk
Analytical Methods: The development of more sensitive and rapid analytical techniques, such as HPLC and UHPLC, for the determination of thiamine and its derivatives in biological samples remains an active area. researchgate.net This is crucial for accurately assessing thiamine status in clinical practice and research. researchgate.net The use of stable isotope-labeled analogs, like Thiamine-d3 Bromide Hydrobromide, as internal standards is part of this trend. scbt.com
Biosynthesis Pathways: Computational and genetic approaches are being used to uncover novel, analogous enzymes in the thiamine biosynthesis pathways of various organisms. embl.denih.gov This work fills in gaps in our understanding of how this essential vitamin is made in nature and can reveal new targets for antimicrobial drugs. embl.de
This compound: A Closer Look
This compound is a synthetic analog of thiamine. Unlike derivatives developed for enhanced bioavailability, its primary role in the scientific field is as a reference compound.
Chemical Identity and Properties
This compound is structurally similar to thiamine, with the key difference being the substitution of an ethyl group for the methyl group on the pyrimidine ring. It is typically supplied as a double bromide salt (bromide hydrobromide).
| Property | Data | Source(s) |
| Chemical Name | 3-[(4-Amino-2-ethyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Bromide Hydrobromide | cymitquimica.com |
| Synonyms | 2'-Ethylthiamine Bromide Hydrobromide, Ethylthiamin Bromide Hydrobromide | cymitquimica.com |
| CAS Number | 6309-04-2 | cymitquimica.combiosynth.comlgcstandards.com |
| Molecular Formula | C₁₃H₁₉BrN₄OS ·HBr | cymitquimica.comlgcstandards.comclearsynth.com |
| Molecular Weight | 440.2 g/mol | biosynth.com |
| Appearance | Solid (Neat) | cymitquimica.comlgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Alternate CAS | 10593-44-9 (Free base) | lgcstandards.com |
Note: Different suppliers may report slight variations in molecular weight based on calculation methods.
Synthesis
The synthesis of thiamine analogs generally follows the principles established by Robert R. Williams. One common method involves the separate synthesis of the pyrimidine and thiazole moieties, followed by their condensation. nih.gov For thiamine, 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide is condensed with the 5-(2-hydroxyethyl)-4-methylthiazole. nih.gov
By inference, the synthesis of this compound would involve a similar pathway, but starting with an ethyl-substituted pyrimidine precursor, specifically 4-amino-2-ethyl-5-(bromomethyl)pyrimidine , which is then condensed with the same thiazole component. The final product is the bromide hydrobromide salt.
Research Applications
The available scientific literature and commercial documentation indicate that this compound serves a very specific and niche purpose. It is primarily classified and used as a thiamine impurity . cymitquimica.comtheclinivex.com
Its applications are concentrated in the field of pharmaceutical analysis and quality control:
Reference Standard: It is used as a characterized reference material in analytical procedures, such as High-Performance Liquid Chromatography (HPLC). lgcstandards.comclearsynth.com
Method Development and Validation: It plays a role in the development and validation of analytical methods designed to detect and quantify impurities in bulk thiamine or its pharmaceutical formulations. clearsynth.com
Quality Control (QC): In the commercial production of thiamine, this compound is used as a standard to ensure that the final product meets purity specifications and that related-substance impurities are below acceptable limits. clearsynth.com
Essentially, this compound is not used to study biological effects but rather as a benchmark to ensure the purity and quality of thiamine itself.
Properties
Molecular Formula |
C13H21Br2N4OS+ |
|---|---|
Molecular Weight |
441.21 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrobromide |
InChI |
InChI=1S/C13H19N4OS.2BrH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);2*1H/q+1;; |
InChI Key |
AAUOCCXBCNFAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.Br.Br |
Origin of Product |
United States |
Chemical Synthesis and Advanced Structural Elucidation of Ethyl Thiamine Bromide Hydrobromide
Strategic Retrosynthetic Analysis for Ethyl Thiamine (B1217682) Bromide Hydrobromide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For Ethyl thiamine bromide hydrobromide, the primary disconnection occurs at the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazolium rings.
This bond is formed via a quaternization reaction, a type of alkylation of an amine. In this case, the nucleophilic nitrogen of the thiazole (B1198619) ring attacks an electrophilic carbon on the pyrimidine moiety. This leads to two key precursor molecules:
An ethyl-substituted pyrimidine moiety: Specifically, 4-amino-2-ethyl-5-(bromomethyl)pyrimidine. The bromomethyl group provides the electrophilic carbon necessary for the reaction.
A thiazole moiety: 4-methyl-5-(2-hydroxyethyl)thiazole, which contains the nucleophilic nitrogen atom. nih.govnih.gov
This strategic disconnection simplifies a complex molecule into two more readily synthesizable heterocyclic precursors, forming the basis of the synthetic pathway.
Detailed Synthetic Pathways
The synthesis of this compound is modeled after the classic synthesis of thiamine itself, which involves the condensation of separate pyrimidine and thiazole units. nih.gov
The core of the synthesis is the coupling of the two primary precursors identified in the retrosynthetic analysis. The reaction involves the quaternization of the nitrogen atom in the 4-methyl-5-(2-hydroxyethyl)thiazole ring by the 4-amino-2-ethyl-5-(bromomethyl)pyrimidine. nih.govnih.gov
The nucleophilic nitrogen of the thiazole attacks the electrophilic carbon of the bromomethyl group on the pyrimidine, forming a new carbon-nitrogen bond. This step creates the characteristic thiazolium ring structure linked to the pyrimidine ring via a methylene bridge.
The formation of the bromide and hydrobromide salt is an intrinsic result of the synthetic route.
Bromide Ion (Br⁻): The bromide ion is introduced as the counter-ion during the key quaternization step. When the thiazole nitrogen attacks the bromomethyl group of the pyrimidine precursor, the bromine atom is displaced as a bromide anion, which then associates with the newly formed positively charged thiazolium cation.
Hydrobromide (HBr): The hydrobromide component typically arises from the synthesis of the pyrimidine precursor, 4-amino-2-ethyl-5-(bromomethyl)pyrimidine. This precursor is often prepared and used as a hydrobromide salt to improve its stability and handling, carrying through to the final product.
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).
Nucleophilic Attack: The nitrogen atom (N3) of the thiazole ring acts as the nucleophile.
Electrophilic Target: The carbon atom of the bromomethyl group (-CH₂Br) on the 2-ethyl-pyrimidine ring is the electrophile.
Transition State: The reaction proceeds through a transition state where the N-C bond is forming concurrently as the C-Br bond is breaking.
Product Formation: The result is the formation of the C-N bond that links the two heterocyclic rings and the release of a bromide ion (Br⁻). This quaternization creates the permanent positive charge on the thiazolium ring, a key feature of the final molecule's structure.
Deprotonation of the C2 carbon on the thiazolium ring can lead to the formation of a reactive ylide, which is fundamental to the biochemical activity of thiamine diphosphate-dependent enzymes. nih.gov
The synthesis of thiamine analogs, including this compound, generally results in moderate to high yields, though specific figures are dependent on reaction conditions such as solvent, temperature, and reaction time. The final product is typically purified using recrystallization techniques to remove unreacted starting materials and byproducts.
The purity of the final compound is critical, especially when used as a reference standard in analytical chemistry. clearsynth.com Commercial sources report high purity levels for this compound.
Table 1: Synthesis and Purity Data
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Reaction Type | SN2 Quaternization | - | nih.gov |
| Precursors | 4-amino-2-ethyl-5-(bromomethyl)pyrimidine; 4-methyl-5-(2-hydroxyethyl)thiazole | - | nih.govnih.gov |
| Purity (Commercial) | High-Performance Liquid Chromatography (HPLC) | >95% | lgcstandards.com |
Advanced Spectroscopic Characterization
To confirm the identity and structure of the synthesized this compound, a suite of advanced spectroscopic techniques is employed. While complete spectral data is often proprietary, the expected results from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be predicted based on the known structure. clearsynth.com
¹H NMR (Proton Nuclear Magnetic Resonance): This technique would identify the different types of protons and their neighboring environments. Key signals would include those for the ethyl group protons (-CH₂- and -CH₃), the methylene bridge protons (-CH₂-), the protons on the pyrimidine and thiazole rings, and the protons of the hydroxyethyl (B10761427) side chain.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule. Distinct signals would correspond to the carbons in the ethyl group, the pyrimidine and thiazole rings, the methylene bridge, and the hydroxyethyl group.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the O-H stretch of the alcohol, N-H stretches of the amine group, C-H bonds, and the C=N and C=C bonds within the aromatic rings.
MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. The high-resolution mass spectrum would confirm the elemental composition. The molecular formula is C₁₃H₁₉BrN₄OS·HBr with a molecular weight of approximately 359.3 g/mol . synzeal.comclearsynth.com
Table 2: Key Spectroscopic and Physical Data
| Property | Value / Expected Data | Reference |
|---|---|---|
| CAS Number | 6309-04-2 | venkatasailifesciences.comsimsonpharma.comsynzeal.com |
| Molecular Formula | C₁₃H₁₉BrN₄OS ·HBr | lgcstandards.comclearsynth.com |
| Molecular Weight | 359.3 g/mol | clearsynth.com |
| ¹H NMR | Expected signals for ethyl, pyrimidine, thiazolium, methylene, and hydroxyethyl protons. | - |
| ¹³C NMR | Expected signals for all unique carbon atoms in the structure. | - |
| IR Spectroscopy | Expected peaks for O-H, N-H, C-H, C=N, and C=C functional groups. | - |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is a pivotal tool for determining the precise three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom, allowing for detailed stereochemical and conformational analysis.
In solution, the molecule adopts a specific conformation dictated by the interactions between the pyrimidine and thiazolium rings. The V-conformation, commonly observed in thiamine derivatives, is stabilized by various non-covalent interactions. lgcstandards.com ¹H NMR can be used to directly observe key intermediates in thiamine diphosphate (B83284) (ThDP)-dependent enzymes during catalysis. lgcstandards.com The ethyl group on the pyrimidine ring introduces specific changes in the NMR spectrum compared to thiamine. The methylene protons of the ethyl group are expected to appear as a quartet, while the methyl protons will present as a triplet. The exact chemical shifts are influenced by the electronic effects of the pyrimidine ring.
The conformation of the hydroxyethyl side chain on the thiazolium ring can also be elucidated using NMR. The coupling constants between the protons on this chain provide information about the dihedral angles and, consequently, the preferred spatial arrangement of this group. This analysis is crucial for understanding how the molecule might interact with biological targets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-NH₂ | 9.5-9.7 | Singlet | - |
| Thiazolium C2-H | 10.0-10.2 | Singlet | - |
| Pyrimidine C6-H | 8.0-8.2 | Singlet | - |
| Bridge-CH₂ | 5.5-5.7 | Singlet | - |
| Hydroxyethyl-CH₂ | 3.8-4.0 | Triplet | 6-7 |
| Hydroxyethyl-CH₂-OH | 5.0-5.2 | Triplet | 5-6 |
| Thiazolium-CH₃ | 2.4-2.6 | Singlet | - |
| Pyrimidine-Ethyl-CH₂ | 2.8-3.0 | Quartet | 7-8 |
| Pyrimidine-Ethyl-CH₃ | 1.3-1.5 | Triplet | 7-8 |
Detailed Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and elucidating its structure. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would follow predictable pathways based on the known fragmentation of the thiamine core.
The primary fragmentation would likely involve the cleavage of the methylene bridge connecting the pyrimidine and thiazolium rings. This results in two main fragment ions: one corresponding to the ethyl-substituted pyrimidine moiety and the other to the thiazolium ring. Further fragmentation of the thiazolium ring fragment would involve the loss of the hydroxyethyl side chain. The presence of the ethyl group on the pyrimidine ring would lead to a characteristic fragment ion that is 28 atomic mass units higher than the corresponding fragment in thiamine.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 359/361 | [M-HBr-Br]⁺ (Ethyl Thiamine Cation) |
| 149 | [Ethyl Pyrimidine Methylene]⁺ |
| 122 | [Ethyl Pyrimidine]⁺ |
| 210 | [Thiazolium Ring]⁺ |
| 166 | [Thiazolium Ring - C₂H₄O]⁺ |
Infrared and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra of this compound are expected to show characteristic bands corresponding to the functional groups present in the molecule.
The IR spectrum would be dominated by strong absorptions from the O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine and thiazolium rings would appear in the 1500-1650 cm⁻¹ range. The C-O stretching of the hydroxyethyl group would be observed around 1050 cm⁻¹. The presence of the hydrobromide salt would be indicated by a broad absorption in the low-frequency region, corresponding to the H-Br vibration.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the aromatic ring breathing modes and the C-S stretching vibration of the thiazolium ring. The symmetric stretching of the C-C bond in the ethyl group would also be Raman active.
Table 3: Key Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Method |
|---|---|---|
| 3400-3500 | O-H Stretch (Hydroxyethyl) | IR, Raman |
| 3200-3400 | N-H Stretch (Amine) | IR, Raman |
| 2900-3000 | C-H Stretch (Aliphatic/Aromatic) | IR, Raman |
| ~2560 | H-Br Stretch (Hydrobromide) | IR |
| 1630-1660 | N-H Bend (Amine) | IR |
| 1580-1610 | Pyrimidine Ring Stretch | IR, Raman |
| 1450-1470 | CH₂/CH₃ Bend | IR |
| ~1050 | C-O Stretch (Primary Alcohol) | IR |
| 700-800 | Pyrimidine Ring Breathing | Raman |
Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions due to π → π* and n → π* transitions within the pyrimidine and thiazolium rings.
Thiamine and its derivatives are known to exhibit charge-transfer transitions between the electron-rich pyrimidine ring and the positively charged thiazolium ring. These transitions are responsible for a characteristic absorption band in the near-UV region. The ethyl group, being an electron-donating group, is expected to cause a slight red shift (shift to longer wavelength) in the absorption maximum compared to unsubstituted thiamine.
Table 4: Expected Electronic Transitions for this compound
| Wavelength (λmax, nm) | Transition Type | Chromophore |
|---|---|---|
| ~245 | π → π* | Pyrimidine Ring |
| ~270 | Charge-Transfer | Pyrimidine-Thiazolium |
| ~320 | n → π* | Thiazolium Ring |
Solid-State Structural Determination
The solid-state structure of this compound can be determined using X-ray diffraction techniques, which provide information on the arrangement of atoms in the crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related thiamine salts, such as thiamine hydrochloride, provides a reliable model for its expected structure.
The analysis would reveal the absolute configuration of the chiral centers, the conformation of the molecule in the solid state, and the intricate network of intermolecular interactions. The crystal packing is expected to be dominated by hydrogen bonds involving the hydroxyl and amine groups, as well as the bromide and hydrobromide ions. The bromide ions would likely be positioned to form salt bridges with the positively charged thiazolium ring and hydrogen bonds with the hydroxyl and amine protons.
Table 5: Predicted Crystal Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 8-10 |
| b (Å) | 11-13 |
| c (Å) | 20-22 |
| β (°) | 95-105 (if monoclinic) |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bonds | O-H···Br, N-H···Br, C-H···Br |
Powder X-ray Diffraction for Polymorphism and Amorphous Content
Powder X-ray diffraction (PXRD) is a powerful technique for analyzing crystalline materials. It is particularly useful for identifying different polymorphic forms of a compound and for quantifying the amount of amorphous content in a sample. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in the pharmaceutical industry as different polymorphs can have different physical properties.
Studies on thiamine hydrochloride have shown that it can exist in various hydrated and anhydrous forms, each with a unique PXRD pattern. It is highly probable that this compound also exhibits polymorphism. PXRD would be the primary tool to screen for and identify these different forms. The technique can distinguish between crystalline material, which produces sharp diffraction peaks, and amorphous material, which results in a broad halo. This allows for the assessment of the crystallinity of a given sample.
Chemical Reactivity and Stability Investigations
Hydrolytic Degradation Pathways and Kinetics under Varying pH and Temperature
The hydrolytic stability of thiamine (B1217682) analogs is significantly influenced by pH and temperature. For thiamine, degradation is known to follow pseudo-first-order kinetics and is highly dependent on the pH of the solution. It is generally more stable in acidic conditions (pH below 6.0) d-nb.infonih.gov. Above this pH, the unprotonated pyrimidine (B1678525) N1 species becomes predominant, leading to increased instability nih.gov.
The rate of hydrolysis is also accelerated by increased temperatures. Studies on thiamine have demonstrated a clear temperature dependence on the degradation rate, which can be modeled by the Arrhenius equation researchgate.net. It is anticipated that ethyl thiamine bromide hydrobromide would exhibit similar temperature-dependent degradation kinetics. The ethyl group at the 2'-position of the pyrimidine ring may exert some electronic or steric influence on the rate of hydrolysis, but the fundamental mechanism is likely to remain the same.
Table 1: Anticipated Influence of pH and Temperature on the Hydrolytic Degradation of this compound
| Condition | Expected Impact on Degradation Rate | Predominant Degradation Pathway |
| pH | ||
| Acidic (pH < 6.0) | Slower | Minimal degradation |
| Neutral to Alkaline (pH > 6.0) | Faster | Cleavage of the methylene (B1212753) bridge |
| Temperature | ||
| Low (e.g., 4°C) | Slower | Reduced kinetic energy of molecules |
| High (e.g., > 40°C) | Faster | Increased kinetic energy, overcoming activation energy barrier |
Oxidative Transformations and Formation of Fluorescent Derivatives
Oxidation is a significant degradation pathway for thiamine and its derivatives, often leading to the formation of fluorescent compounds. The most well-known oxidative product of thiamine is thiochrome (B1210408), a highly fluorescent molecule. This transformation is typically achieved under alkaline conditions in the presence of an oxidizing agent such as potassium ferricyanide (B76249) cornell.eduresearchgate.net, cyanogen bromide, or mercuric chloride. The excitation and emission wavelengths for thiochrome are approximately 360 nm and 450 nm, respectively cornell.edu.
The oxidation of this compound is expected to proceed through a similar pathway, yielding an ethyl-substituted thiochrome derivative. The presence of the ethyl group is unlikely to alter the core mechanism of the oxidative cyclization of the thiazole (B1198619) ring. This reaction is not only a degradation pathway but also forms the basis for many analytical methods used to quantify thiamine and its analogs due to the high fluorescence of the resulting thiochrome.
Oxidative transformation can also be promoted by other factors such as the presence of phenoxyl radicals, which can be generated during oxidative stress researchgate.net. In such conditions, the thiol form of thiamine (which exists in equilibrium with the thiazolium form in alkaline environments) can be oxidized to a disulfide, while the tricyclic form yields thiochrome researchgate.net. It is plausible that this compound would undergo similar transformations.
Photochemical Reactivity and Degradation Mechanisms
Thiamine is known to be sensitive to light, particularly in the UV range. Photochemical degradation can lead to the cleavage of the thiamine molecule, resulting in a loss of its biological activity. While specific studies on the photochemical reactivity of this compound are limited, it is reasonable to infer its photosensitivity based on the behavior of thiamine.
The proposed mechanism for the photodegradation of thiamine involves the excitation of the molecule by UV radiation, leading to the formation of reactive intermediates. These intermediates can then undergo various reactions, including cleavage of the methylene bridge or modification of the pyrimidine and thiazole rings. The degradation products are often non-fluorescent and biologically inactive. Therefore, protection from light is crucial during the storage and handling of this compound to maintain its integrity.
Reactions with Nucleophiles and Electrophiles
The thiazolium ring in this compound is an electron-deficient system, making it susceptible to attack by nucleophiles. The C2 position of the thiazolium ring is particularly acidic and can be deprotonated to form a nucleophilic ylide. This ylide is a key intermediate in the catalytic cycle of thiamine-dependent enzymes. In the absence of an enzymatic environment, strong bases can also facilitate the formation of this ylide, which can then react with various electrophiles.
Conversely, the amino group on the pyrimidine ring is a nucleophilic center and can react with electrophiles. For instance, it can undergo acylation or alkylation reactions under appropriate conditions. The reactivity of this amino group is influenced by the electronic properties of the pyrimidine ring system.
Long-Term Stability Assessment under Controlled Environmental Conditions
A comprehensive assessment of the long-term stability of this compound is essential to determine its shelf-life and appropriate storage conditions. Such studies are typically conducted following guidelines from regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) europa.euich.org.
Long-term stability testing involves storing the compound under controlled conditions of temperature and humidity for an extended period. The stability profile is established by testing the substance at regular intervals europa.eu.
Table 2: Recommended Conditions for Long-Term and Accelerated Stability Testing
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months). |
RH = Relative Humidity
During these studies, various parameters of this compound would be monitored, including its physical appearance, assay (potency), and the formation of degradation products. The data collected from these studies would be used to establish a re-test period or shelf life for the compound. While specific long-term stability data for this compound is not publicly available, it is expected that, like thiamine, it would be relatively stable when stored in a dry, cool, and dark place.
Biochemical Mechanisms of Action and Molecular Interactions
Binding Kinetics and Thermodynamics with Thiamine-Dependent Enzymes
The antagonistic effects of ethyl thiamine (B1217682) bromide hydrobromide are rooted in its ability to compete with the natural coenzyme, thiamine pyrophosphate (TPP), for the active sites of various enzymes. This competition is governed by the binding kinetics and thermodynamics of the inhibitor with each specific enzyme. While comprehensive thermodynamic data for ethyl thiamine bromide hydrobromide remains limited in publicly available literature, the principles of inhibitor-enzyme interactions provide a framework for understanding its mechanism.
The binding affinity of a thiamine analog is a critical determinant of its inhibitory potency. Some thiamine antagonists have been shown to bind with even greater affinity to thiamine-dependent enzymes than TPP itself. researchgate.net This enhanced binding can be attributed to specific structural modifications that optimize interactions within the enzyme's active site.
It is important to note that ethyl thiamine itself does not directly inhibit these enzymes. It must first be enzymatically converted to its active form, ethyl thiamine pyrophosphate, by the enzyme thiamine pyrophosphokinase. wikipedia.orgacs.orgresearchgate.net This pyrophosphorylated analog then acts as the competitive inhibitor.
Pyruvate (B1213749) Dehydrogenase Complex (PDHC)
The Pyruvate Dehydrogenase Complex (PDHC) is a critical multi-enzyme complex that links glycolysis to the citric acid cycle, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. This process is heavily reliant on TPP as a cofactor for the pyruvate dehydrogenase (E1) component.
Ethyl thiamine pyrophosphate acts as a competitive inhibitor of TPP at the E1 subunit of the PDHC. By binding to the active site, it prevents the proper binding and utilization of TPP, thereby hindering the conversion of pyruvate. The affinity of thiamine analogs for PDHC can be quite high, with some demonstrating inhibitory constants (Ki) in the nanomolar range, rivaling or even exceeding the binding affinity of TPP. nih.gov This tight binding effectively blocks the catalytic activity of the complex.
The inhibition of PDHC by thiamine antagonists can have significant metabolic consequences, leading to an accumulation of pyruvate and lactate (B86563).
Transketolase
Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the transfer of two-carbon units between sugar phosphates. This pathway is crucial for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis.
Ethyl thiamine pyrophosphate also competitively inhibits transketolase. The binding of the antagonist to the TPP-binding site of transketolase prevents the formation of the catalytically active holoenzyme. The inhibitory effect of thiamine analogs on transketolase can be potent, with some analogs demonstrating near-complete suppression of enzyme activity. The differential sensitivity of various thiamine-dependent enzymes to a single analog is a notable phenomenon. For instance, N3'-pyridyl thiamine, another thiamine analog, has been shown to almost completely suppress transketolase activity while having no significant effect on the activity of the alpha-ketoglutarate (B1197944) dehydrogenase complex. researchgate.net
Alpha-Ketoglutarate Dehydrogenase Complex (OGDHC)
The Alpha-Ketoglutarate Dehydrogenase Complex (OGDHC) is a vital enzyme in the citric acid cycle, catalyzing the conversion of alpha-ketoglutarate to succinyl-CoA. Similar to PDHC, the E1 component of OGDHC requires TPP for its catalytic function.
Ethyl thiamine pyrophosphate is expected to act as a competitive inhibitor of OGDHC, binding to the TPP-binding site on the E1 subunit and preventing the formation of the active enzyme complex. The sensitivity of OGDHC to thiamine analogs can vary, with some studies indicating that it may be less susceptible to inhibition by certain antagonists compared to PDHC. researchgate.net
Pyruvate Decarboxylase
Pyruvate decarboxylase is an enzyme found in yeast and some other microorganisms that catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide, a key step in alcoholic fermentation. This enzyme also utilizes TPP as a cofactor.
As with the other TPP-dependent enzymes, ethyl thiamine pyrophosphate can act as a competitive inhibitor of pyruvate decarboxylase. By occupying the TPP-binding site, it prevents the formation of the active enzyme-cofactor complex, thereby inhibiting the decarboxylation of pyruvate.
Coenzyme Mimicry and Antivitamin Activity
The antivitamin activity of this compound stems from its ability to act as a coenzyme mimic. Its structural similarity to thiamine allows it to be recognized and processed by the cellular machinery that normally handles thiamine. Specifically, ethyl thiamine is a substrate for thiamine pyrophosphokinase, the enzyme responsible for converting thiamine into its active coenzyme form, TPP. wikipedia.orgacs.orgresearchgate.net
This enzymatic conversion results in the formation of ethyl thiamine pyrophosphate. While this analog can bind to the active sites of TPP-dependent enzymes, it is catalytically incompetent. The substitution of the methyl group with an ethyl group at the C2 position of the pyrimidine (B1678525) ring, while seemingly minor, is sufficient to disrupt the precise electronic and steric requirements for catalysis. The thiazolium ring of TPP is crucial for its catalytic function, and alterations to the pyrimidine moiety can affect the electronic properties of the thiazolium ring and its ability to stabilize key reaction intermediates.
Influence on Enzymatic Catalysis and Reaction Rates
The binding of ethyl thiamine pyrophosphate to the active site of a thiamine-dependent enzyme directly impacts enzymatic catalysis and significantly reduces the reaction rate. As a competitive inhibitor, it increases the apparent Michaelis constant (Km) for the natural substrate (TPP), meaning that a higher concentration of TPP is required to achieve half of the maximum reaction velocity (Vmax). However, the Vmax itself is not altered because, at sufficiently high concentrations of TPP, the natural coenzyme can outcompete the inhibitor for binding to the enzyme.
The extent of inhibition is dependent on the relative concentrations of the inhibitor (ethyl thiamine pyrophosphate) and the natural coenzyme (TPP), as well as their respective binding affinities (Ki and Km) for the enzyme. The inhibitory effect can be overcome by increasing the concentration of TPP.
The table below summarizes the interactions and effects of ethyl thiamine pyrophosphate on the specified enzymes.
| Enzyme | Interaction | Effect on Catalysis |
| Pyruvate Dehydrogenase Complex (PDHC) | Competitive inhibition at the TPP-binding site of the E1 subunit. | Prevents the oxidative decarboxylation of pyruvate, leading to reduced acetyl-CoA production. |
| Transketolase | Competitive inhibition at the TPP-binding site. | Blocks the transfer of two-carbon units in the pentose phosphate pathway, affecting nucleotide and NADPH synthesis. |
| Alpha-Ketoglutarate Dehydrogenase Complex (OGDHC) | Competitive inhibition at the TPP-binding site of the E1 subunit. | Inhibits the conversion of alpha-ketoglutarate to succinyl-CoA in the citric acid cycle. |
| Pyruvate Decarboxylase | Competitive inhibition at the TPP-binding site. | Prevents the decarboxylation of pyruvate to acetaldehyde in organisms that perform alcoholic fermentation. |
Molecular Basis of Interaction with Enzyme Active Sites
The catalytic action of thiamine is primarily attributed to its thiazolium ring. scispace.com Following conversion to thiamine diphosphate (B83284) (ThDP), the thiazolium ring can lose a proton to form a reactive ylide. researchgate.net This ylide is central to the catalytic function of ThDP-dependent enzymes, which are key players in carbohydrate and amino acid metabolism. scispace.comresearchgate.net
While direct studies on this compound's interaction with enzyme active sites are limited, its structural similarity to thiamine suggests it would likely be a substrate for thiamine pyrophosphokinase, the enzyme that phosphorylates thiamine to ThDP. nih.gov The resulting ethyl-ThDP could then interact with the active sites of ThDP-dependent enzymes. The ethyl group at the 2'-position of the pyrimidine ring may influence the binding affinity and catalytic efficiency of these enzymes. cymitquimica.com
The binding of ThDP to enzyme active sites involves a complex interplay of interactions. For instance, in thiamin pyrophosphokinase, the pyrimidine ring of thiamin forms hydrogen bonds and π-stacking interactions with specific amino acid residues. nih.gov Similarly, in thiamin phosphate synthase, the pyrimidine and thiazole (B1198619) moieties interact with distinct residues within the active site. nih.gov Any alteration in the thiamine structure, such as the addition of an ethyl group, could modify these interactions, potentially leading to altered enzyme kinetics.
Potential Non-Coenzyme Functions and Regulatory Roles
Beyond its well-established coenzyme functions, thiamine and its derivatives are increasingly recognized for their non-coenzyme roles, which involve direct interactions with proteins and signaling molecules. scispace.comcore.ac.uknih.gov These functions are particularly relevant in the nervous system. core.ac.uk
Allosteric Modulation of Metabolic Enzymes
Allosteric modulation involves the binding of a molecule to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.org While the primary role of thiamine derivatives in metabolism is as a coenzyme at the active site, there is evidence for allosteric regulation in some ThDP-dependent enzymes. For example, phenylpyruvate decarboxylase exhibits allosteric substrate activation, where the binding of a substrate molecule to a regulatory site enhances the catalytic activity at the active site. nih.gov This signaling involves significant conformational changes relayed from the regulatory site to the active site. nih.gov It is plausible that this compound or its phosphorylated derivatives could act as allosteric modulators of certain enzymes, although specific research in this area is lacking.
Interaction with Signaling Pathways and Protein Phosphorylation
Thiamine derivatives, particularly thiamine triphosphate (ThTP), are implicated in cellular signaling processes. scispace.comresearchgate.net ThTP can be synthesized from ThDP and may be involved in responding to cellular stress. core.ac.ukresearchgate.net There is also evidence for the involvement of thiamine in protein phosphorylation. For example, ThTP-dependent phosphorylation of the acetylcholine (B1216132) receptor-associated protein rapsyn has been reported. nih.gov Given that this compound can likely be converted to its phosphorylated forms, it may also participate in or modulate such signaling and phosphorylation events. The presence of the ethyl group could potentially alter the specificity or efficiency of these interactions.
Modulation of Neurotransmitter Systems at a Molecular Level
Thiamine plays a significant role in neurotransmission, and this is considered a key aspect of its non-coenzyme function. core.ac.uknih.gov It is involved in the synthesis and release of several neurotransmitters, including acetylcholine. nih.govnih.gov Thiamine has been shown to influence the activity of acetylcholine esterase, the enzyme that degrades acetylcholine. nih.gov Furthermore, thiamine is involved in the uptake of serotonin (B10506) and the neurotransmitter GABA. nih.gov These effects may be mediated by specific thiamine-binding proteins in the nervous system. core.ac.uk this compound, as a thiamine analog, could potentially modulate these neurotransmitter systems by interacting with the same protein targets.
Involvement in Cellular Thiamine Utilization Pathways
The cellular utilization of thiamine involves its uptake, conversion to phosphorylated derivatives, and transport into different cellular compartments, such as mitochondria. plos.orgucla.edu After cellular uptake, free thiamine is predominantly converted to ThDP in the cytoplasm by the enzyme thiamine pyrophosphokinase. nih.govplos.org This is the primary active coenzyme form. wikipedia.orgdrugbank.com
ThDP can be further phosphorylated to ThTP or converted to adenosine (B11128) thiamine triphosphate (AThTP), both of which have suggested roles in cellular signaling. core.ac.ukresearchgate.net The levels of these derivatives are tightly regulated by specific enzymes. core.ac.uk this compound would likely enter these same pathways, being a substrate for the enzymes that metabolize thiamine. The efficiency of its conversion and its subsequent effects on the pool of thiamine derivatives would depend on how the ethyl group affects the kinetics of these enzymes.
Mechanistic Studies of Cellular Uptake (excluding clinical aspects)
The uptake of thiamine into cells is a carrier-mediated process. nih.govnih.gov In humans, this is primarily facilitated by two transporters: thiamine transporter-1 (THTR-1, product of the SLC19A2 gene) and thiamine transporter-2 (THTR-2, product of the SLC19A3 gene). plos.orgnih.gov
Studies using various cell lines have elucidated the characteristics of this uptake process. For instance, in human liver cells (HepG2), thiamine uptake is a Na+-independent, pH-dependent, and saturable process. nih.gov It is inhibited by thiamine structural analogs, indicating a specific carrier is involved. nih.gov Similar carrier-mediated systems have been identified in human colonic epithelial cells and retinal pigment epithelial cells. nih.govnih.gov
The uptake mechanism can vary depending on the thiamine concentration. At low concentrations, it is an active transport process, while at high concentrations, passive diffusion can occur. acs.org The uptake process can also be regulated by intracellular signaling pathways, such as a Ca2+/calmodulin-mediated pathway. nih.govnih.gov this compound, as a structural analog of thiamine, would be expected to be a substrate for these transporters and could potentially compete with thiamine for uptake. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed view of the electronic and geometric properties of a molecule, providing insights that are often difficult to obtain through experimental methods alone.
The electronic structure of ethyl thiamine (B1217682) bromide hydrobromide is central to its chemical behavior. Like its parent compound, thiamine, it possesses a pyrimidine (B1678525) and a thiazolium ring, linked by a methylene (B1212753) bridge. The thiazolium ring is a key feature, bearing a positive charge. Quantum chemical calculations on thiamine have shown that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are spatially separated. The HOMO is typically localized on the aminopyrimidine ring, making this region susceptible to electrophilic attack. Conversely, the LUMO is centered on the thiazolium ring, indicating its propensity to react with nucleophiles.
Table 1: Inferred Molecular Orbital Characteristics of Ethyl Thiamine Bromide Hydrobromide based on Thiamine
| Molecular Orbital | Inferred Location on this compound | Expected Influence of Ethyl Group |
| HOMO | Primarily on the pyrimidine ring | Minimal direct effect, potential for minor perturbation |
| LUMO | Primarily on the thiazolium ring | Slight increase in energy due to the electron-donating nature of the ethyl group |
The reactivity of this compound is intrinsically linked to its electronic structure and the protonation states of its functional groups. The thiazolium ring is the most reactive part of the thiamine molecule, and the same is expected for its ethyl derivative. The C2 carbon of the thiazolium ring is acidic and can be deprotonated to form a reactive ylide, which is a key step in the catalytic cycle of thiamine-dependent enzymes. The electron-donating ethyl group might slightly decrease the acidity of the C2 proton compared to thiamine, potentially influencing its catalytic activity if it were to function as a coenzyme analog.
Protonation states are critical for the molecule's charge and its interactions with its environment. The pyrimidine ring contains an amino group that can be protonated. The pKa values of these functional groups dictate their charge at a given pH. While specific pKa values for this compound would require dedicated computational studies, the general principles of how substituents affect pKa can be applied. The electron-donating ethyl group would be expected to slightly increase the basicity of nearby nitrogen atoms, although the effect would likely be modest.
The three-dimensional shape of this compound is not static but exists as an ensemble of different conformations. Conformational analysis through computational methods can identify the most stable, low-energy structures. For thiamine, the relative orientation of the pyrimidine and thiazolium rings is a key conformational feature.
For N-substituted heterocyclic compounds, the size and nature of the substituent can significantly influence the preferred conformation. Studies on N-alkyl substituted oxazines have shown that smaller alkyl groups like ethyl can favor an axial orientation in the gas phase. researchgate.net The ethyl group in this compound, being relatively small, might also adopt specific preferred orientations relative to the thiazolium ring to minimize steric hindrance. wikipedia.org These conformational preferences are crucial as they can impact how the molecule fits into a protein binding site. Computational modeling can map the potential energy surface as a function of key dihedral angles to identify the energy minima corresponding to stable conformers.
Table 2: Predicted Conformational Preferences of the Ethyl Group in this compound
| Conformational Feature | Predicted Stable Orientation | Rationale |
| Ethyl Group Torsion | Staggered conformations to minimize steric strain | General principle of alkyl chain conformation |
| Ethyl Group relative to Thiazolium Ring | Specific dihedral angles to avoid clashes with other ring substituents | Minimization of steric hindrance wikipedia.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing the study of their movement and interactions over time. This is particularly valuable for understanding how this compound behaves in solution and how it interacts with biological macromolecules.
While no specific MD simulation studies of this compound binding to a protein are publicly available, insights can be drawn from studies on thiamine and its derivatives with thiamine-binding proteins. These proteins have specific binding pockets that accommodate the thiamine molecule. The substitution of the hydroxyl group with a more hydrophobic ethyl group would likely alter the binding affinity and dynamics.
The ethyl group could lead to increased hydrophobic interactions with nonpolar residues in the binding pocket, potentially increasing the binding affinity. However, the increased steric bulk of the ethyl group compared to a hydroxyl group could also lead to steric clashes if the binding pocket is rigid, thereby destabilizing the complex. MD simulations could be employed to explore these competing effects by placing the this compound molecule in the active site of a known thiamine-binding protein and simulating its behavior over time. Such simulations would reveal the stability of the binding pose, the key intermolecular interactions, and any conformational changes in the protein or the ligand upon binding.
In a solvent environment, such as water, this compound will be in constant motion, undergoing conformational changes. MD simulations of similar molecules, like alkyl thiols and water-1-alkyl-3-methylimidazolium ionic liquids, have shown how alkyl chains behave in aqueous environments. koreascience.krresearchgate.net The ethyl group of this compound would interact with surrounding water molecules, and its conformational flexibility would be influenced by these interactions.
Molecular Docking Studies for Enzyme Active Site Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is instrumental in understanding how a ligand, such as a thiamine analog, might fit into the active site of a target enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's binding pocket and then using a scoring function to rank the most energetically favorable poses.
While specific molecular docking studies on this compound are not extensively documented in publicly available research, the principles can be illustrated by examining studies on thiamine and its other analogs. For instance, molecular docking of thiamine with the angiotensin-converting enzyme (ACE) revealed specific hydrogen bond interactions with amino acid residues such as ASP:415, HIS:513, and LYS:454. nih.gov These interactions are crucial for the stability of the ligand-enzyme complex.
In studies of thiamine pyrophosphate (TPP)-dependent enzymes, docking simulations are used to understand how analogs compete with the natural coenzyme. acs.org For example, docking studies of triazole-based thiamine analogs have shown that they can occupy the TPP binding pocket, with their conformation mimicking that of TPP. acs.org The interaction of the aminopyrimidine ring of thiamine analogs with specific residues in the enzyme's active site is a common feature observed in these simulations. researchgate.net
A hypothetical molecular docking study of this compound would involve:
Preparation of the Ligand and Receptor: Obtaining the 3D structure of this compound and the target enzyme.
Defining the Binding Site: Identifying the active site of the enzyme, often based on the binding location of the natural substrate or known inhibitors.
Docking Simulation: Using software like AutoDock or FlexX to place the ligand into the defined binding site and predict the most stable binding poses. rug.nl
Analysis of Interactions: Examining the predicted interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme.
These studies can reveal key residues that are critical for binding and can guide the design of more potent inhibitors.
Prediction of Binding Affinities and Inhibitory Potency
Computational methods can also be used to predict the binding affinity of a ligand to its target, which is often correlated with its inhibitory potency (e.g., IC₅₀ or Kᵢ values). These predictions are typically based on the scoring functions used in molecular docking, which estimate the free energy of binding. A lower binding energy generally indicates a more stable complex and, therefore, a higher predicted affinity.
For thiamine and its derivatives, computational predictions of binding energy have been compared with experimental data. In the case of thiamine's interaction with ACE, the predicted binding energy was -6.7 kcal/mol. nih.gov Studies on various thiamine analogs as inhibitors of enzymes like pyruvate (B1213749) dehydrogenase have also utilized such predictions to rank compounds before synthesis and experimental testing. nih.gov
The inhibitory potency of a series of triazole-based thiamine analogs against porcine pyruvate dehydrogenase was found to correlate with their computationally predicted binding affinities. nih.gov For example, a benzoyl ester derivative showed a high affinity with a Kᵢ value of 54 nM, which was comparable to that of the natural cofactor TPP. nih.gov
Below is an interactive data table showcasing the experimentally determined inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for various thiamine analogs against different enzymes, which computational models aim to predict.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) |
| Thiamine | Angiotensin-Converting Enzyme | 960.56 nih.gov | 1352040 nih.gov |
| Oxythiamine (B85929) | Plasmodium falciparum | 11 acs.org | N/A |
| Triazole Hydroxamate Analog | Plasmodium falciparum | 0.9-3 acs.org | N/A |
| Bis-triazole Analog (17c) | Pyruvate Dehydrogenase Complex E1 | N/A | 30 acs.org |
| Benzoyl Ester Derivative (12b) | Porcine Pyruvate Dehydrogenase | N/A | 54 nih.gov |
This table presents a selection of data from various studies on thiamine analogs to illustrate the range of inhibitory potencies. N/A indicates that the data was not provided in the cited source.
The prediction of binding affinities for this compound would follow a similar computational workflow, providing a theoretical basis for its potential as an enzyme inhibitor.
Computational Approaches to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. cornell.edu Computational SAR approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR), build mathematical models that relate the chemical structure of a series of compounds to their observed activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For thiamine derivatives, computational SAR studies have been instrumental in guiding the design of more potent and selective inhibitors. By systematically modifying different parts of the thiamine scaffold—such as the pyrimidine ring, the thiazolium ring, and the hydroxyethyl (B10761427) side chain—and then calculating the predicted activity, researchers can identify which modifications are likely to improve potency. researchgate.net
For example, studies on furan-based thiamine analogs revealed that replacing the methyl group on the pyrimidine ring with larger or more electron-withdrawing groups led to weaker inhibitors, highlighting the importance of this specific feature for activity. researchgate.net Conversely, modifications to the tail of triazole-based thiamine analogs have led to the discovery of potent inhibitors of pyruvate dehydrogenase. rsc.org
A computational SAR study for this compound would involve:
Generating a Library of Analogs: Creating a virtual library of compounds with systematic variations of the ethyl thiamine structure.
Calculating Molecular Descriptors: For each analog, calculating a set of numerical descriptors that represent its structural, electronic, and physicochemical properties.
Developing a QSAR Model: Using statistical methods to build a model that correlates the calculated descriptors with experimentally determined (or computationally predicted) biological activity.
Predicting the Activity of New Compounds: Using the developed model to predict the activity of novel analogs, thereby prioritizing the most promising candidates for synthesis.
These computational investigations provide a rational framework for understanding the potential biological activity of this compound and for designing novel thiamine-based enzyme inhibitors.
Advanced Analytical Methodologies and Assay Development
Chromatographic Methods for Purity Analysis and Degradation Product Identification
Chromatographic techniques are fundamental in the analytical workflow for ethyl thiamine (B1217682) bromide hydrobromide, providing the means to separate it from thiamine and other related substances.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of thiamine and its analogs, including ethyl thiamine bromide hydrobromide. nih.gov The development of a robust HPLC method is critical for determining the purity of standard solutions and for monitoring the stability of these compounds. umin.ac.jp
Method development often involves reversed-phase chromatography, utilizing C18 columns. nih.goveijppr.com A typical mobile phase might consist of a buffer and an organic modifier, such as methanol (B129727) or acetonitrile. nih.govumin.jp For instance, a mobile phase composed of a buffer (e.g., sodium-1-hexanesulfonate and glacial acetic acid adjusted to a specific pH) and methanol in an 80:20 ratio has been used for the separation of thiamine and other vitamins. nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for separating thiamine and its esters. umin.jpscirp.org
Detection is commonly achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, such as 245 nm for thiamine. nih.gov Alternatively, fluorescence detection can be employed after pre- or post-column derivatization of thiamine and its analogs to the highly fluorescent thiochrome (B1210408). nih.govcapes.gov.br This derivatization is typically achieved by oxidation with reagents like potassium ferricyanide (B76249) in an alkaline medium. scirp.orgcapes.gov.br
Validation of the HPLC method is essential and should be performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness. eijppr.com The linearity of the method is established by analyzing a series of standard solutions of known concentrations. For example, a method for thiamine hydrochloride was found to be linear in the range of 10-200 µg/ml. eijppr.com
Table 1: Exemplary HPLC Method Parameters for Thiamine Analog Analysis
| Parameter | Condition |
|---|---|
| Column | Waters Xterra® MS C-18 (4.6mm × 150mm, 5 µm) |
| Mobile Phase | Buffer:Methanol (80:20) (Buffer: 8.0 mM sodium-1-hexanesulfonate, glacial acetic acid, pH 3.0 with diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 100 µL |
| Column Temperature | 30°C |
| Run Time | 12 minutes |
This table presents a hypothetical set of parameters based on a published method for thiamine analysis. nih.gov The optimal conditions for this compound would require specific method development and validation.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC, including improved speed, resolution, and sensitivity, making it a powerful tool for metabolite profiling. measurlabs.com The use of smaller particles in the chromatography column allows for higher operating pressures and more efficient separations. measurlabs.com
UPLC-MS/MS, or tandem mass spectrometry, further enhances the analytical capabilities by enabling the fragmentation of selected ions, which provides more detailed structural information and is particularly useful for identifying and quantifying metabolites in complex biological matrices. measurlabs.comnih.gov This technique is increasingly favored in clinical diagnostics for its sensitivity and selectivity. mdpi.com
For the analysis of thiamine and its derivatives, UPLC-MS/MS methods have been developed for their simultaneous measurement in various samples. nih.govresearchgate.net These methods often employ stable isotope-labeled internal standards to ensure accurate quantification. researchgate.net Sample preparation typically involves protein precipitation followed by removal of non-polar constituents. researchgate.net The analysis can be very rapid, with instrumental run times as short as 2.5 minutes. nih.gov
Metabolite profiling using UPLC-MS can be applied to a wide range of biological samples to study the effects of compounds like this compound on cellular metabolism. researchgate.netmdpi.com For example, UPLC-MS/MS has been used to profile secondary metabolites in plant extracts and to assess the metabolic stability of drugs in human liver microsomes. nih.govmdpi.com
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Thiamine Diphosphate (B83284)
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 2.8 nmol/L |
| Limit of Quantification (LOQ) | 9.4 nmol/L |
| Total Imprecision | 3.5–7.7% |
| Extraction Recovery | 101–102% |
Data adapted from a study on the simultaneous measurement of thiamine-diphosphate and pyridoxal-5'-phosphate. nih.gov
Electrochemical Methods for Redox Characterization
Electrochemical methods offer a valuable approach for characterizing the redox properties of thiamine and its analogs. The thiamine molecule can undergo oxidation, and this property can be exploited for analytical purposes. nih.gov While direct spectrophotometric measurements are often hindered by the common absorbance wavelength of many compounds, electrochemical techniques can provide more specific information. nih.gov
The redox behavior of thiamine derivatives is of interest due to their potential involvement in cellular redox regulation. nih.gov For instance, thiamine disulfide derivatives can be reduced by the glutathione (B108866) and thioredoxin systems, suggesting a role in modulating the cellular thiol redox state. nih.govnih.gov The study of thiamine analogs can shed light on their potential pro- or anti-oxidant effects. mdpi.com
Enzymatic Assays for Kinetic Parameter Determination
Enzymatic assays are crucial for understanding the biological activity of thiamine analogs like this compound. These assays can determine how the compound interacts with thiamine-dependent enzymes and can provide key kinetic parameters. researchgate.net Thiamine diphosphate (ThDP) is an essential coenzyme for several enzymes involved in carbohydrate metabolism. nih.gov
Thiamine analogs can act as inhibitors of these enzymes. For example, oxythiamine (B85929) is metabolized to oxythiamine diphosphate, which inhibits ThDP-dependent enzymes. acs.orgbiorxiv.org The inhibitory potential of a thiamine analog can be assessed by measuring the enzyme's activity in the presence of varying concentrations of the analog.
Kinetic analyses can reveal the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's affinity for the enzyme, often expressed as the inhibition constant (Ki). For instance, pyrithiamine (B133093) is a potent inhibitor of thiamine pyrophosphokinase, with an inhibition constant in the low micromolar range. nih.gov
The development of thiamine analogs as selective inhibitors for specific ThDP-dependent enzymes is an active area of research. chemrxiv.org By systematically modifying the structure of thiamine analogs, researchers aim to improve their potency and selectivity. chemrxiv.org
Table 3: Examples of Thiamine Analogs and their Interaction with Enzymes
| Thiamine Analog | Enzyme(s) Affected | Type of Interaction |
|---|---|---|
| Oxythiamine | ThDP-dependent enzymes | Inhibition (after conversion to OxThDP) acs.orgbiorxiv.org |
| Pyrithiamine | Thiamine pyrophosphokinase | Potent Inhibition nih.gov |
Fluorometric Techniques for Detection and Quantification
Fluorometric techniques are widely used for the sensitive detection and quantification of thiamine and its derivatives. nih.gov While thiamine itself is not fluorescent, it can be oxidized to the highly fluorescent compound thiochrome. horiba.comcornell.edu This conversion is typically achieved using an oxidizing agent like potassium ferricyanide or mercuric chloride in an alkaline medium. cornell.edunih.gov
The fluorescence of thiochrome, with excitation and emission wavelengths around 360-370 nm and 450-460 nm respectively, provides a specific and sensitive means of detection. cornell.eduresearchgate.netmatec-conferences.org This method is significantly more sensitive than UV absorbance detection. cornell.edu
Kinetic fluorometric methods monitor the rate of thiochrome formation, which is proportional to the initial concentration of thiamine. horiba.com This approach can be used to quantify thiamine in complex mixtures without the need for extensive separation procedures. horiba.com
Recent advancements in fluorometric detection include the use of gold ions (Au³⁺) to mediate the formation of thiochrome, offering a simple and rapid detection method. austinpublishinggroup.com Other approaches involve the use of fluorescently labeled thiamine binding proteins, where the binding of thiamine or its analogs leads to a change in fluorescence intensity. nih.gov
Table 4: Fluorescence Properties of Thiamine Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
|---|---|---|---|
| Thiochrome (from Thiamine) | ~370 | ~460 | Strong blue fluorescence researchgate.netmatec-conferences.org |
| MDCC-labeled TbpA | ~425 | ~467 | Fluorescence decreases upon thiamine binding nih.gov |
| Pyrene-labeled TbpA | ~345 | ~375 | Fluorescence decreases upon thiamine binding nih.gov |
TbpA refers to thiamine-binding protein.
Structure Activity Relationship Sar Studies of Ethyl Thiamine Bromide Hydrobromide
Impact of the Ethyl Moiety on Chemical and Biochemical Properties
Ethyl thiamine (B1217682) bromide hydrobromide is a derivative of thiamine where the methyl group at the 2-position of the pyrimidine (B1678525) ring is replaced by an ethyl group. cymitquimica.combiosynth.com This seemingly minor alteration can have significant implications for the compound's chemical and biochemical properties. The introduction of an ethyl group in place of a methyl group increases the lipophilicity and steric bulk of the pyrimidine moiety. This change can affect how the molecule binds within the active site of thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine to its active coenzyme form, thiamine pyrophosphate (TPP). nih.govglpbio.com The larger ethyl group may alter the precise positioning of the pyrimidine ring within the enzyme's binding pocket, potentially influencing the efficiency of pyrophosphorylation. Furthermore, the electronic properties of the pyrimidine ring are subtly modified, which could impact the hydrogen bonding interactions that are crucial for stabilizing the enzyme-ligand complex.
Comparison with Other Thiamine Analogs and Antimetabolites (e.g., Pyrithiamine (B133093), Oxythiamine)
To understand the significance of the modifications in ethyl thiamine, it is useful to compare it with other well-studied thiamine analogs and antimetabolites like pyrithiamine and oxythiamine (B85929). nih.govcaymanchem.com These compounds act as inhibitors of thiamine-dependent pathways through different mechanisms. nih.gov Oxythiamine, for instance, is phosphorylated to oxythiamine pyrophosphate (OTPP), which then competitively inhibits TPP-dependent enzymes. nih.govbiorxiv.org Pyrithiamine also acts as a potent inhibitor, both by inhibiting TPK and, once converted to pyrithiamine pyrophosphate (PPP), by inhibiting TPP-dependent enzymes. nih.govglpbio.com
Table 1: Comparison of Thiamine and Its Analogs
| Compound | Key Structural Difference from Thiamine | Primary Mechanism of Action |
|---|---|---|
| Thiamine | - (Native Vitamin) | Acts as a coenzyme (TPP) for metabolic enzymes. cornell.edu |
| Ethyl thiamine | Ethyl group at C2 of pyrimidine ring instead of methyl. cymitquimica.combiosynth.com | Functions as a thiamine analog; its inhibitory or coenzymatic potential depends on its interaction with TPK and TPP-dependent enzymes. |
| Pyrithiamine | Thiazolium ring's sulfur atom is replaced by a C=C bond, and the nitrogen is part of a pyridine (B92270) ring. caymanchem.com | Inhibits thiamine pyrophosphokinase (TPK) and, as PPP, inhibits TPP-dependent enzymes. nih.govglpbio.com |
| Oxythiamine | The amino group at C4 of the pyrimidine ring is replaced by a hydroxyl group. nih.govebi.ac.uk | Converted to OTPP, which competitively inhibits TPP-dependent enzymes. nih.govnih.gov |
The pyrimidine ring is a critical component for molecular recognition and catalytic function. In thiamine, the 4'-amino group of the pyrimidine ring plays a crucial role in the catalytic mechanism, helping to activate the C2 carbon of the thiazolium ring. nih.govnih.gov
Oxythiamine: Here, the 4'-amino group is replaced by a hydroxyl group. nih.gov This change prevents it from acting as an effective coenzyme while still allowing it to be recognized and pyrophosphorylated by TPK, turning it into a potent competitive inhibitor of TPP-dependent enzymes like transketolase. nih.govnih.gov
Pyrithiamine: The pyrimidine ring itself is unchanged compared to thiamine, but the modification of the other ring fundamentally alters its properties. caymanchem.com
The thiazolium ring is the catalytic heart of thiamine, where the deprotonation of the C2 carbon to form a reactive ylide is the key to its coenzymatic activity. nih.govcornell.edu
Ethyl Thiamine and Oxythiamine: Both retain the thiazolium ring of thiamine, allowing for the potential formation of a C2 ylide. cymitquimica.comebi.ac.uk However, their effectiveness as coenzymes is altered by modifications on the pyrimidine ring.
Pyrithiamine: This antimetabolite features a pyridine ring in place of the thiazolium ring. caymanchem.com The pyridine ring lacks the sulfur atom and the specific electronic arrangement necessary to form the crucial ylide intermediate, rendering it catalytically inactive. Its mode of action relies on inhibiting the synthesis of TPP from thiamine and competing for binding sites. nih.gov
Triazole Analogs: Other synthetic analogs replace the positively charged thiazolium ring with a neutral triazole ring. nih.govrsc.org This neutral ring mimics the high-energy ylide intermediate of TPP, leading to extremely tight binding to TPP-dependent enzymes and potent inhibition. nih.gov
The hydroxyethyl (B10761427) side chain at the C5 position of the thiazolium ring is essential for the biological activity of thiamine and its analogs. This hydroxyl group is the site of pyrophosphorylation by TPK to form TPP. cornell.educore.ac.uk This conversion is a prerequisite for the molecule to function as a coenzyme or as an effective inhibitor within the cell. nih.gov Analogs that cannot be pyrophosphorylated, or where this side chain is significantly altered, may still interfere with thiamine transport but are generally less effective at inhibiting intracellular enzymes. nih.gov The pyrophosphate moiety provides crucial, strong ionic interactions with the enzyme's active site, anchoring the cofactor in the correct orientation for catalysis or inhibition. chemrxiv.org
Elucidation of Pharmacophore Features for Enzyme Interaction
The pharmacophore for a thiamine analog to interact with a TPP-dependent enzyme can be broken down into several key features:
The Pyrimidine Moiety: This part of the molecule is crucial for binding and recognition. The 4'-amino group, in particular, forms specific hydrogen bonds within the enzyme active site and is involved in activating the catalytic C2 of the thiazolium ring. nih.govchemrxiv.org
The "Central Ring": In thiamine, this is the positively charged thiazolium ring. In many potent inhibitors, this is replaced by a neutral aromatic ring (e.g., triazole, thiophene). chemrxiv.orgrsc.org This neutral ring is thought to mimic the charge-neutralized ylide intermediate of TPP, thereby binding very tightly to the enzyme. rsc.org
The Pyrophosphate Tail: This polyanionic group is essential for tight binding. It engages in strong ionic interactions with the enzyme, often mediated by a divalent metal ion like Mg2+. cornell.educhemrxiv.org Analogs must possess this group (or a mimic) to achieve high affinity.
The Methylene (B1212753) Bridge: The flexible bridge connecting the pyrimidine and thiazolium rings allows the molecule to adopt the specific "V-conformation" required for binding and catalysis within the enzyme active site. cornell.edu
Design Principles for Modified Thiamine Analogs
Based on SAR studies, several design principles for creating modified thiamine analogs, particularly as enzyme inhibitors, have been established:
Scaffold Hopping the Central Ring: A primary strategy involves replacing the positively charged thiazolium ring with various neutral heterocyclic scaffolds. chemrxiv.orgnih.gov Thiophenes and N-alkylated pyrroles have been identified as effective replacements that can lead to tight binding. chemrxiv.org This approach aims to create compounds that mimic the transition state or key intermediates of the enzymatic reaction.
Modification of the Pyrimidine Ring: Altering substituents on the pyrimidine ring, as seen in ethyl thiamine, can modulate the analog's affinity and specificity. Replacing the C4'-amino group, as in oxythiamine, is a proven strategy for creating antimetabolites. nih.gov
C2-Functionalization: Introducing substituents onto the central ring (the thiazolium mimic) can be used to probe and occupy the substrate-binding pocket of the enzyme. chemrxiv.orgnih.gov This can lead to increased potency and, importantly, improved selectivity for a specific TPP-dependent enzyme over others, as the substrate-binding pockets tend to vary more between enzymes than the TPP-binding pocket itself. chemrxiv.orgnih.gov
Open-Chain Analogs: Recent research has explored "open-chain" thiamine analogs that dispense with a central ring altogether. rsc.org These more flexible molecules can still inhibit TPP-dependent enzymes effectively and offer simpler synthetic routes. rsc.org
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The future of synthesizing thiamine (B1217682) analogs is increasingly pointing towards green chemistry. pnas.orgroyalsocietypublishing.org This approach emphasizes waste prevention, atom economy, and the use of less hazardous chemicals. pnas.orgroyalsocietypublishing.orgijsrst.com For instance, the traditional synthesis of ibuprofen (B1674241) had a low atom economy of 40%, meaning 60% of the starting materials were waste; a redesigned green process increased this to nearly 80%. youtube.com Such principles can be applied to the synthesis of ethyl thiamine bromide hydrobromide.
Future research should focus on:
Catalytic Reactions: Employing catalysts can make reactions more efficient at milder temperatures and pressures, reducing energy consumption. royalsocietypublishing.orgyoutube.com
Safer Solvents: The use of water, supercritical CO2, or bio-based solvents like ethyl lactate (B86563) can replace hazardous traditional solvents. pnas.orgroyalsocietypublishing.orgyoutube.com Water is particularly advantageous as it can eliminate the need for certain protection-deprotection steps in synthesis. pnas.org
Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable sources derived from biomass is a key goal. ijsrst.com
Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-mediated synthesis can offer faster reaction times and reduced energy use compared to conventional methods. nih.gov
Developing these greener synthetic routes will not only make the production of thiamine derivatives more sustainable but also potentially more cost-effective. ijsrst.com
Further Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. nih.govnih.gov Quantum mechanics/molecular mechanics (QM/MM) methods and density functional theory (DFT) calculations are already used to study thiamine-dependent enzyme mechanisms. nih.govnih.gov These models can simulate how analogs bind to enzymes and predict their catalytic activity. nih.gov
Future efforts in this area should aim to:
Improve Accuracy: Enhancing the accuracy of computational models to better predict the binding affinities and reaction kinetics of novel thiamine analogs.
Screening Libraries: Developing high-throughput computational screening methods to quickly evaluate large libraries of potential thiamine derivatives for desired properties. nih.gov
Dynamic Simulations: Using molecular dynamics to understand how the flexibility of both the enzyme and the ligand affects binding and catalysis, as the presence and identity of bound ligands can greatly affect the stability of different cofactor states. nih.govyoutube.com
Predicting New Reactions: Utilizing computational design to engineer enzymes with new, non-natural catalytic activities, guided by the principles of thiamine catalysis. acs.org
More refined predictive models will accelerate the discovery and design of thiamine analogs with specific inhibitory or catalytic functions. nih.govnih.gov
Discovery of Uncharted Biochemical Roles (beyond coenzyme functions)
While thiamine's role as a coenzyme in carbohydrate and energy metabolism is well-established, evidence suggests it has other important functions. cornell.edunih.govnih.gov Thiamine and its derivatives may play non-coenzymatic roles, including involvement in nerve impulse transmission and interactions with cellular membranes. nih.govyoutube.comnih.gov
Areas for future investigation include:
Neurological Functions: Thiamine plays both enzymatic and non-enzymatic roles in the nervous system. nih.govnih.gov Further research could clarify the direct effects of analogs like this compound on neuronal membranes, ion channels, and neurotransmitter systems. nih.gov
Antioxidant and Anti-inflammatory Properties: Some thiamine derivatives have demonstrated antioxidant and anti-inflammatory effects. nih.govnih.gov Investigating whether this compound shares these properties could open up new therapeutic possibilities.
Gene Regulation: The discovery of thiamine pyrophosphate (TPP) riboswitches indicates a direct role for thiamine in regulating gene expression. nih.govpnas.org It is plausible that synthetic analogs could interact with these riboswitches or other regulatory elements in novel ways.
Uncovering these uncharted roles could significantly expand our understanding of thiamine biology and the potential applications of its analogs. nih.gov
Investigation of Interactions with Emerging Thiamine-Binding Proteins or Riboswitches
The discovery of riboswitches, which are metabolite-binding regions in mRNA that regulate gene expression, has added a new layer of complexity to thiamine's biological role. pnas.orgnih.gov TPP riboswitches are found in bacteria, fungi, and plants, where they control the expression of genes involved in thiamine biosynthesis and transport. nih.govpnas.orgnih.gov
Future research should focus on:
Analog-Riboswitch Interactions: Determining if this compound or its pyrophosphorylated form can bind to TPP riboswitches and, if so, how this binding affects gene expression. The antimicrobial compound pyrithiamine (B133093), a thiamine analog, functions by targeting these riboswitches. nih.gov
Identifying New Binding Partners: Using proteomic and genomic approaches to search for new, uncharacterized proteins or RNA molecules that bind to thiamine or its analogs. The Bacillus subtilis genome, for example, encodes for a thiamine/HMP-binding protein (YkoF) that may have functions other than thiamine uptake. nih.gov
Structural Studies: Obtaining high-resolution structures of this compound in complex with binding proteins or riboswitches to understand the molecular basis of their interaction. nih.gov
These investigations could reveal that thiamine analogs are valuable tools for modulating gene expression or serve as leads for developing new antimicrobial agents. nih.govdigitellinc.com
Development of Advanced Analytical Tools for Mechanistic Studies in Complex Systems
Studying the action of compounds like this compound within the complex environment of a cell or organism requires sophisticated analytical techniques. nih.govcornell.edu
Advancements are needed in the following areas:
High-Sensitivity Detection: Developing methods with extremely low detection limits (down to picomolar levels) to accurately measure the concentration of thiamine analogs and their metabolites in biological samples. cornell.edu
Real-Time Monitoring: Creating tools, possibly based on fluorescence or electrochemical sensors, to monitor the dynamics of analog interactions with their targets in living cells.
Advanced Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method for thiamine analysis, often involving post-column derivatization to convert thiamine into a fluorescent thiochrome (B1210408) for detection. cornell.edupickeringlabs.comchromatographyonline.com Future methods could focus on improving separation efficiency and coupling HPLC with high-resolution mass spectrometry for more detailed structural information.
Novel Assay Formats: Exploring new assay formats, such as lateral flow assays using thiamine-binding proteins or enzymatic plate assays, could provide more accessible and high-throughput options for analysis in various settings. nih.govbinghamton.edu
The development of these advanced tools will be crucial for elucidating the precise mechanisms of action of thiamine analogs in complex biological systems.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing ethyl thiamine bromide hydrobromide, and how do experimental conditions influence yield?
- Answer : The synthesis typically involves condensation reactions between pyrimidine and thiazole derivatives. For example, Williams and Cline's method (Fig. 7) condenses 2-methyl-4-amino-5-bromomethyl-pyrimidine hydrobromide with 4-methyl-5-(2-hydroxyethyl)-thiazole to yield the compound . Critical steps include neutralization of intermediates (e.g., HBr salt removal) and reduction of intermediates like methyl 4-methylthiazole-5-acetate . Yield optimization requires precise control of pH, temperature (e.g., reflux conditions in ethanol), and stoichiometric ratios of reagents. Analytical validation via elemental analysis (e.g., N: 13.04%, Br: 37.50%) confirms purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (HNMR) are standard for structural confirmation. Mass spectrometry (MS) validates molecular weight, while elemental analysis (e.g., N and Br content) ensures stoichiometric accuracy . For deuterium-labeled analogs, isotopic exchange studies (e.g., deuterium at alpha-hydrogen positions) require specialized NMR or mass spectral analysis .
Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?
- Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at controlled temperatures. Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hrs). For example, alkaline conditions may hydrolyze the thiazole ring, detectable by UV-Vis spectral shifts at 240–280 nm . Include controls with inert solvents (e.g., ethanol) to isolate pH effects .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in enzymatic decarboxylation?
- Answer : The compound mimics thiamine pyrophosphate (TPP) in decarboxylase enzymes. Its thiazolium ring stabilizes reactive intermediates via resonance. For example, in non-enzymatic decarboxylation, the α-hydrogen of the thiazole moiety participates in proton transfer, as shown by deuterium exchange experiments . Advanced studies use kinetic isotope effects (KIE) and computational modeling to compare catalytic efficiency with natural TPP .
Q. How can conflicting spectral data (e.g., HNMR shifts) from synthetic batches be resolved?
- Answer : Contradictions often arise from impurities (e.g., unreacted pyrimidine derivatives) or solvent artifacts. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, a singlet at δ 2.1 ppm may indicate residual methyl groups from incomplete neutralization . Cross-validate with X-ray crystallography if crystalline samples are obtainable .
Q. What methodologies are effective for studying the compound’s bioavailability in thiamine-deficient models?
- Answer : In vivo studies involve inducing thiamine deficiency (e.g., pyrithiamine hydrobromide injections in mice) and administering this compound. Measure recovery via biomarkers like erythrocyte transketolase activity. Tissue distribution can be tracked using radiolabeled S³⁵ analogs (specific activity: ~1.4 me./100 mg) . Pair with LC-MS/MS to quantify metabolites in plasma .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 75%)?
- Answer : Replicate protocols with strict adherence to reagent purity (e.g., ≥99.999% PbBr₂ for halide sources) . Variables like solvent dryness (e.g., super-dry ethyl acetate) or reaction time (e.g., extended reflux) may account for differences. Statistical tools (e.g., ANOVA) can identify significant factors .
Q. What experimental approaches validate the compound’s role in non-enzymatic vs. enzymatic reaction pathways?
- Answer : Compare reaction rates in enzyme-free systems (e.g., buffered aqueous ethanol) versus enzyme-containing assays (e.g., yeast transketolase). Use kinetic studies (e.g., Michaelis-Menten plots) to differentiate catalytic mechanisms. Deuterium labeling can trace hydrogen transfer pathways in both scenarios .
Methodological Resources
- Synthetic Protocols : Refer to Todd and Bergelin’s continuous synthesis (Fig. 8) for scalable production .
- Analytical Standards : Use certified reference materials (CAS 6309-04-2) with validated HPLC/MS profiles .
- Toxicity Models : Follow institutional guidelines (e.g., UW-Madison’s EtBr safety protocols) for handling bromide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
